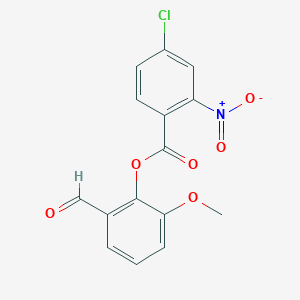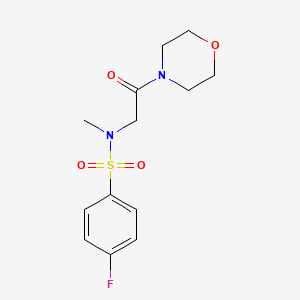
N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as CMG-157, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of glycine transporter 1 (GlyT1) inhibitors and has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用机制
The primary mechanism of action of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is the inhibition of GlyT1. GlyT1 is responsible for the reuptake of glycine in the central nervous system, which is an important co-agonist of NMDA receptors. By inhibiting GlyT1, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide increases the concentration of glycine in the synaptic cleft, which in turn enhances the activity of NMDA receptors. This increased activity of NMDA receptors has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The primary biochemical and physiological effects of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide are related to its mechanism of action. By inhibiting GlyT1, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide increases the concentration of glycine in the synaptic cleft, which in turn enhances the activity of NMDA receptors. This increased activity of NMDA receptors has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders. Additionally, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a good safety profile, with no significant adverse effects reported in preclinical studies.
实验室实验的优点和局限性
The primary advantage of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide for lab experiments is its high affinity for GlyT1 and its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a good safety profile, with no significant adverse effects reported in preclinical studies. The primary limitation of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide for lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
未来方向
There are several potential future directions for the research and development of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. These include:
1. Clinical trials to evaluate the safety and efficacy of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in the treatment of schizophrenia, depression, and cognitive disorders.
2. Optimization of the synthesis method to increase the yield and reduce the cost of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide.
3. Development of novel GlyT1 inhibitors with improved pharmacokinetic and pharmacodynamic properties.
4. Investigation of the potential therapeutic applications of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in other neurological and psychiatric disorders.
5. Elucidation of the molecular mechanism of action of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide and its effects on synaptic plasticity and neuroprotection.
Conclusion:
In conclusion, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide (N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide) is a novel compound with potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its primary mechanism of action is the inhibition of GlyT1, which increases the concentration of glycine in the synaptic cleft and enhances the activity of NMDA receptors. Future research and development of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide may lead to the development of novel therapies for these disorders.
合成方法
The synthesis of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form 3-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with N-methylglycine to form N~1~-methyl-N~2~-(3-chloro-2-methylphenyl)glycinamide. The final step involves the reaction of N~1~-methyl-N~2~-(3-chloro-2-methylphenyl)glycinamide with methylsulfonyl chloride to form N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide (N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide).
科学研究应用
N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for GlyT1, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide increases the concentration of glycine in the synaptic cleft, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism of action has been implicated in the treatment of schizophrenia, depression, and cognitive disorders.
属性
IUPAC Name |
2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-8-9(12)5-4-6-10(8)14(18(3,16)17)7-11(15)13-2/h4-6H,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMQZVKHHCGJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chloro-2-methylphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)






![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5776513.png)

![(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5776523.png)


![3-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5776547.png)
